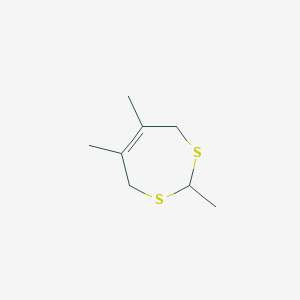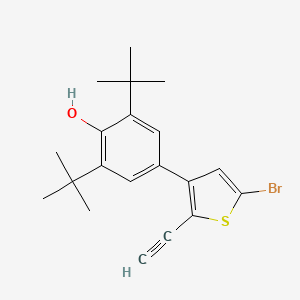
4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol, often referred to as BETBTP , belongs to the class of phenolic compounds. Its chemical structure features a phenol ring substituted with tert-butyl groups and a bromine atom, along with an ethynyl group attached to a thiophene ring. The compound’s unique structure contributes to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes::
Electrophilic Aromatic Bromination:
Industrial Production:
Analyse Chemischer Reaktionen
Reactions::
Oxidation: BETBTP can undergo oxidation reactions, converting the phenolic hydroxyl group to a quinone or other oxidized forms.
Reduction: Reduction of the triple bond in the ethynyl group can yield saturated derivatives.
Substitution: The bromine atom can participate in substitution reactions.
Bromination: Bromine or NBS in an organic solvent (e.g., chloroform).
Sonogashira Coupling: Palladium catalyst, copper iodide, and base (e.g., triethylamine).
- The primary product is BETBTP itself, but derivatives resulting from further reactions may also be obtained.
Wissenschaftliche Forschungsanwendungen
BETBTP finds applications in various fields:
Chemistry: As a building block for designing new ligands, catalysts, and functional materials.
Biology: Studied for its potential as an antioxidant or anti-inflammatory agent.
Medicine: Investigated for its role in cancer therapy due to its interactions with cellular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
- BETBTP’s mechanism of action depends on its specific application.
- In biological systems, it may modulate signaling pathways or interact with enzymes.
- Further research is needed to elucidate its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
- BETBTP’s uniqueness lies in its combination of phenolic, ethynyl, and thiophene moieties.
- Similar compounds include other phenolic derivatives, but few possess this exact structure.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Eigenschaften
CAS-Nummer |
184945-39-9 |
|---|---|
Molekularformel |
C20H23BrOS |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
4-(5-bromo-2-ethynylthiophen-3-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C20H23BrOS/c1-8-16-13(11-17(21)23-16)12-9-14(19(2,3)4)18(22)15(10-12)20(5,6)7/h1,9-11,22H,2-7H3 |
InChI-Schlüssel |
NZANOIXHZPZGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=C2)Br)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)

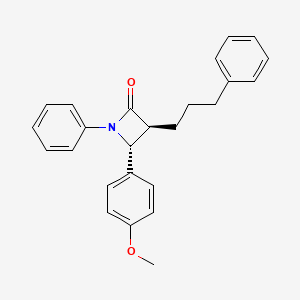
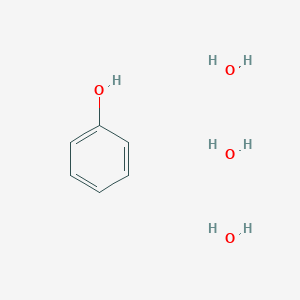
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
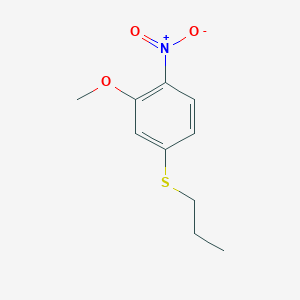

![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
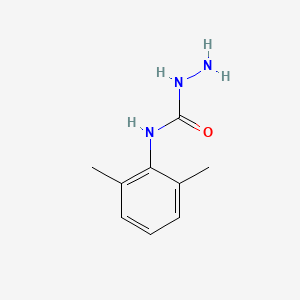
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
